molecular formula C41H57N5O11S B13709833 4-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-5,21-dioxo-25-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-8,11,14,17-tetraoxa-4,20-diazapentacosanoic acid

4-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-5,21-dioxo-25-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-8,11,14,17-tetraoxa-4,20-diazapentacosanoic acid

Cat. No.: B13709833
M. Wt: 828.0 g/mol
InChI Key: GQQUPWNDCRMQNX-FOHSLPDOSA-N
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Description

Fmoc-N-amido-(PEG4-biotin)-acid is a synthetic compound that combines three distinct chemical moieties: fluorenylmethyloxycarbonyl (Fmoc), polyethylene glycol (PEG), and biotin. This compound is often used in biochemical and pharmaceutical research due to its unique properties, which include the ability to facilitate protein labeling, purification, and detection.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-N-amido-(PEG4-biotin)-acid typically involves multiple steps:

    Fmoc Protection: The Fmoc group is introduced to protect the amine functionality during subsequent reactions.

    PEGylation: Polyethylene glycol (PEG) is attached to the protected amine to enhance solubility and biocompatibility.

    Biotinylation: Biotin is conjugated to the PEGylated intermediate to enable binding to avidin or streptavidin proteins.

Industrial Production Methods

Industrial production of Fmoc-N-amido-(PEG4-biotin)-acid follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Fmoc-N-amido-(PEG4-biotin)-acid can undergo various chemical reactions, including:

    Deprotection: Removal of the Fmoc group under basic conditions.

    Conjugation: Formation of covalent bonds with target molecules, such as proteins or peptides.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

    Conjugation: Carbodiimide reagents, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), are used to activate carboxyl groups for amide bond formation.

Major Products Formed

    Deprotected Amine: The primary amine is exposed after Fmoc removal.

    Biotinylated Conjugates: Covalent attachment of biotin to target molecules.

Scientific Research Applications

Chemistry

Fmoc-N-amido-(PEG4-biotin)-acid is used in solid-phase peptide synthesis (SPPS) to introduce biotin tags into peptides.

Biology

In biological research, this compound is used for labeling and detecting proteins, studying protein-protein interactions, and purifying biotinylated molecules using avidin or streptavidin affinity chromatography.

Medicine

In medical research, Fmoc-N-amido-(PEG4-biotin)-acid is employed in drug delivery systems to enhance the solubility and stability of therapeutic agents.

Industry

In industrial applications, this compound is used in the development of diagnostic assays and biosensors.

Mechanism of Action

The mechanism of action of Fmoc-N-amido-(PEG4-biotin)-acid involves the specific binding of biotin to avidin or streptavidin proteins. This high-affinity interaction is utilized for various biochemical applications, including protein purification and detection.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-N-amido-(PEG2-biotin)-acid: Similar structure with a shorter PEG linker.

    Fmoc-N-amido-(PEG6-biotin)-acid: Similar structure with a longer PEG linker.

    Fmoc-N-amido-(PEG4-biotin)-amide: Similar structure but with an amide instead of an acid group.

Uniqueness

Fmoc-N-amido-(PEG4-biotin)-acid is unique due to its balanced PEG linker length, which provides optimal solubility and biocompatibility while maintaining efficient biotin-avidin interactions.

Properties

Molecular Formula

C41H57N5O11S

Molecular Weight

828.0 g/mol

IUPAC Name

3-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]amino]propanoic acid

InChI

InChI=1S/C41H57N5O11S/c47-36(12-6-5-11-35-39-34(28-58-35)44-40(51)45-39)42-16-20-54-22-24-56-26-25-55-23-21-53-19-14-37(48)46(17-13-38(49)50)18-15-43-41(52)57-27-33-31-9-3-1-7-29(31)30-8-2-4-10-32(30)33/h1-4,7-10,33-35,39H,5-6,11-28H2,(H,42,47)(H,43,52)(H,49,50)(H2,44,45,51)/t34-,35-,39-/m0/s1

InChI Key

GQQUPWNDCRMQNX-FOHSLPDOSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)N(CCC(=O)O)CCNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)N(CCC(=O)O)CCNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2

Origin of Product

United States

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